![molecular formula C12H16O2 B2548957 2-[(2-甲基苯基)甲基]丁酸 CAS No. 152686-07-2](/img/structure/B2548957.png)
2-[(2-甲基苯基)甲基]丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylphenyl)methyl]butanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, its structure suggests that it is related to the family of aryl alkyl alcohols and butanoic acid derivatives. These compounds are of interest due to their potential applications in fragrance materials, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as Friedel–Crafts acylation, which is used to synthesize methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid . Another method includes the synthesis of 2-methyl-2-hydroxy-1-phenyl-1-butanone through a multi-step process starting from 2-methylbutyric acid . These methods could potentially be adapted for the synthesis of 2-[(2-Methylphenyl)methyl]butanoic acid.
Molecular Structure Analysis
Ab initio studies have been conducted on butanoic acid and its derivatives to determine their structures and conformational energies. These studies provide insights into the torsional potentials and conformational preferences of these molecules, which are relevant for understanding the behavior of 2-[(2-Methylphenyl)methyl]butanoic acid .
Chemical Reactions Analysis
The chemical reactivity of butanoic acid derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes indicates that these molecules can participate in complexation reactions with various metals . Additionally, the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid suggests that butanoic acid derivatives can undergo intramolecular cyclization under certain conditions .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as 2-methyl-4-phenyl-2-butanol, have been summarized, including data on acute toxicity, skin irritation, and skin sensitization . These properties are crucial for assessing the safety and potential applications of 2-[(2-Methylphenyl)methyl]butanoic acid.
Relevant Case Studies
Case studies on the use of butanoic acid derivatives in the synthesis of biologically active compounds, such as ACE inhibitors , and the inhibition of mycolic acid biosynthesis in pathogenic mycobacteria , demonstrate the significance of these compounds in medicinal chemistry. Additionally, the antimicrobial and enzyme inhibition activity of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes highlight the potential therapeutic applications of butanoic acid derivatives.
科学研究应用
有机太阳能电池
新型有机敏化剂在太阳能电池应用方面的研究表明,由给体、导电电子和锚定基团组成的分子经过工程设计。当锚定在 TiO_2 薄膜上时,这些分子表现出显着的入射光子到电流的转换效率,突出了它们在提高有机太阳能电池效率方面的潜力 (Kim 等,2006).
抗菌活性
对含有羟基苯基部分的 N-取代-β-氨基酸衍生物的研究表明,其对各种病原体具有良好的抗菌活性,表明这些化合物在开发新的抗菌剂方面的潜力 (Mickevičienė 等,2015).
分离技术
据报道,使用形状选择性固定相色谱柱成功分离了丁醇、乙酸丁酯和丁酸的位向异构体。该技术在葡萄酒风味研究中特别有用,展示了这些化合物在分析化学中的应用 (Shao 和 Marriott,2003).
生物燃料生产
梭状芽胞杆菌发酵生产丁醇的研究突出了丁酸衍生物在生物燃料生产中的应用潜力。丁醇因其优异的燃料特性而被认为是一种有前途的生物燃料,该领域的生物技术进步可能导致更有效的生产工艺 (Lee 等,2008).
安全和危害
2-Methylbutanoic acid is labeled as a dangerous substance. It can cause harm if swallowed, comes into contact with skin, or if its fumes are inhaled. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
2-[(2-methylphenyl)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(12(13)14)8-11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXCZAMTDDSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)methyl]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

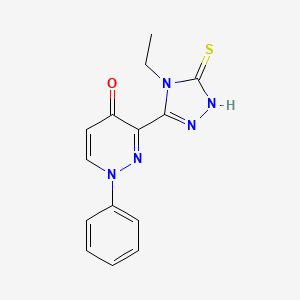
![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
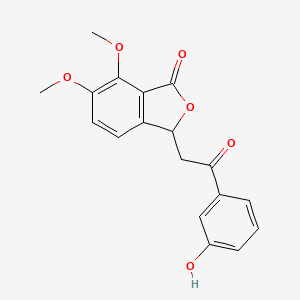
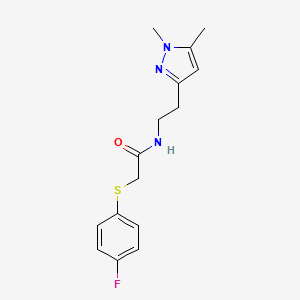
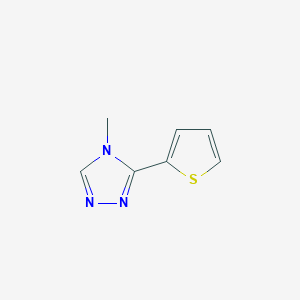
![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

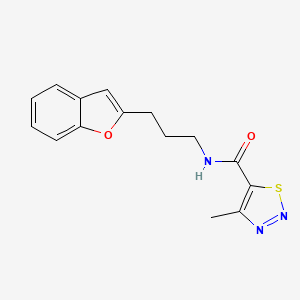
![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)